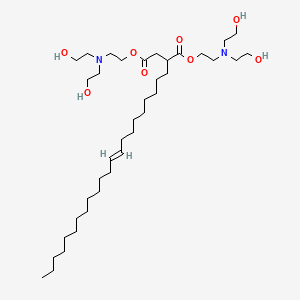
Butanedioic acid, 2-(docosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, 2-(docosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a long-chain docosenyl group and two bis(2-hydroxyethyl)amino groups attached to a butanedioic acid backbone. It is used in various scientific and industrial applications due to its versatile chemical reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-(docosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester typically involves the esterification of butanedioic acid with docosen-1-yl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The bis(2-hydroxyethyl)amino groups are introduced through a subsequent reaction involving the corresponding amine and the ester intermediate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Advanced purification techniques such as distillation and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
Butanedioic acid, 2-(docosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the bis(2-hydroxyethyl)amino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of butanedioic acid, such as alcohols, aldehydes, and substituted esters. These products have distinct chemical and physical properties that make them useful in different applications.
科学的研究の応用
Butanedioic acid, 2-(docosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug delivery agent and in the formulation of pharmaceuticals.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.
作用機序
The mechanism of action of Butanedioic acid, 2-(docosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester involves its interaction with specific molecular targets and pathways. The bis(2-hydroxyethyl)amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The long-chain docosenyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.
類似化合物との比較
Similar Compounds
- Butanedioic acid, 2-(octadecen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester
- Butanedioic acid, 2-(hexadecen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester
Uniqueness
Butanedioic acid, 2-(docosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester is unique due to its longer docosenyl chain, which imparts distinct physical and chemical properties. This longer chain enhances its hydrophobicity and interaction with lipid membranes, making it particularly useful in applications requiring enhanced lipophilicity and membrane interaction.
特性
CAS番号 |
64654-02-0 |
|---|---|
分子式 |
C38H74N2O8 |
分子量 |
687.0 g/mol |
IUPAC名 |
bis[2-[bis(2-hydroxyethyl)amino]ethyl] 2-[(E)-docos-9-enyl]butanedioate |
InChI |
InChI=1S/C38H74N2O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-36(38(46)48-34-28-40(25-31-43)26-32-44)35-37(45)47-33-27-39(23-29-41)24-30-42/h13-14,36,41-44H,2-12,15-35H2,1H3/b14-13+ |
InChIキー |
DQIRUSMETRHFBE-BUHFOSPRSA-N |
異性体SMILES |
CCCCCCCCCCCC/C=C/CCCCCCCCC(CC(=O)OCCN(CCO)CCO)C(=O)OCCN(CCO)CCO |
正規SMILES |
CCCCCCCCCCCCC=CCCCCCCCCC(CC(=O)OCCN(CCO)CCO)C(=O)OCCN(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


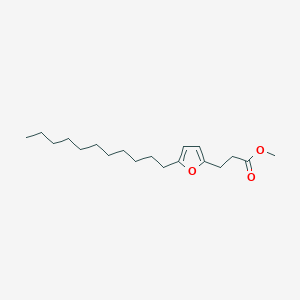
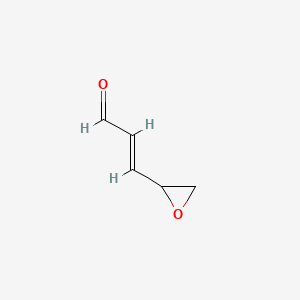
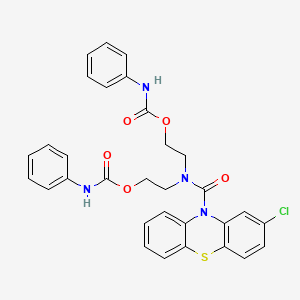
![1,2,3-Trinitro-11H-benzo[A]fluoren-11-one](/img/structure/B14485368.png)
oxophosphanium](/img/structure/B14485371.png)
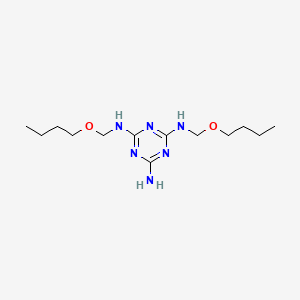
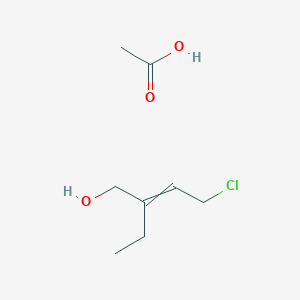
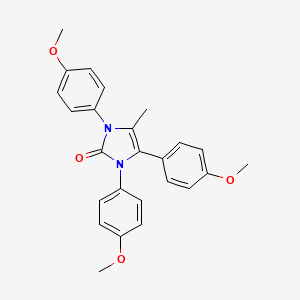
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)

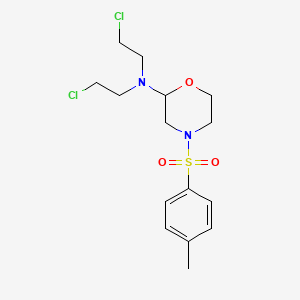
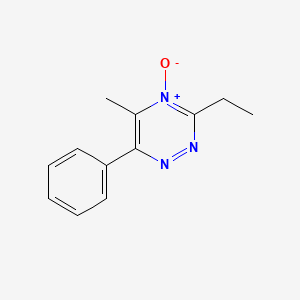
![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)
